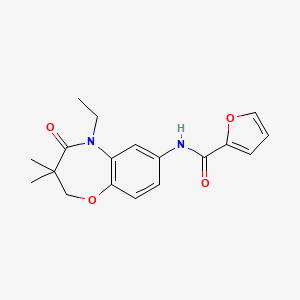

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4/c1-4-20-13-10-12(19-16(21)15-6-5-9-23-15)7-8-14(13)24-11-18(2,3)17(20)22/h5-10H,4,11H2,1-3H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAIUUTHEQLUSER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=CC(=C2)NC(=O)C3=CC=CO3)OCC(C1=O)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)furan-2-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the tetrahydrobenzo[b][1,4]oxazepin core, followed by the introduction of the furan-2-carboxamide moiety. Common reagents used in these reactions include ethylamine, dimethyl ketone, and furan-2-carboxylic acid. The reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods such as recrystallization and chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of new derivatives.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives

Scientific Research Applications

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)furan-2-carboxamide has several applications in scientific research:

Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules. It can be used as a building block for the development of new materials and catalysts.

Biology: In biological research, the compound can be used to study enzyme interactions and protein binding due to its potential to interact with various biological targets.

Medicine: The compound’s potential therapeutic properties make it a candidate for drug development. It may exhibit activity against certain diseases, making it a subject of interest in pharmacological studies.

Industry: In industrial applications, the compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)furan-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or activating their function. The pathways involved in its mechanism of action may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Key Observations :

- The target compound’s furan-2-carboxamide group provides distinct electronic and steric properties compared to fluorinated or aliphatic substituents in analogs.

- Fluorinated analogs (e.g., ) exhibit higher molecular weights and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.

- The sulfonamide derivative has significantly increased molecular weight and hydrophobicity due to the trifluoroethyl group, likely impacting pharmacokinetics.

Conformational and Crystallographic Insights

- Target Compound: No crystallographic data are provided, but benzoxazepine derivatives often adopt twisted boat or chair conformations in the oxazepine ring, as seen in related structures .

- Analog from : The phenanthrido-benzoxazepine derivative exhibits a chair conformation in the cyclohexane ring and a flattened boat in the piperazinone ring, stabilized by N–H⋯O hydrogen bonds. This suggests that substituents on the benzoxazepine core can significantly influence conformational flexibility and intermolecular interactions .

Biological Activity

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)furan-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound belongs to the benzoxazepine class and is characterized by its unique molecular structure, which incorporates various functional groups that may contribute to its biological activity.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 484.5 g/mol . The presence of the benzoxazepine framework suggests potential interactions with biological targets involved in cell signaling and proliferation.

Research indicates that compounds similar to N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin) exhibit significant inhibitory effects on various biological pathways. The mechanism of action is primarily linked to the inhibition of enzymes involved in critical signaling pathways related to cell proliferation and survival. For instance, studies have shown that related compounds can inhibit squalene synthase (SQS), an enzyme crucial in cholesterol biosynthesis .

Anticancer Properties

Preliminary studies suggest that N-(5-ethyl-3,3-dimethyl-4-oxo) derivatives demonstrate efficacy against resistant cancer cell lines by disrupting critical signaling pathways. In vitro assays have reported IC50 values in the low nanomolar range against various cancer types .

Inhibition of Squalene Synthase

Squalene synthase inhibition has been linked to reduced cholesterol levels and impaired proliferation of certain cancer cells. For instance, inhibitors targeting SQS have shown effectiveness against Leishmania amazonensis and other pathogens by depleting essential sterols .

Case Studies

-

In Vitro Studies on Cancer Cell Lines :

- A study demonstrated that N-(5-ethyl...) analogs exhibited potent growth inhibition in resistant cancer cell lines with IC50 values ranging from 10 nM to 100 nM.

- Mechanistic studies revealed that these compounds induce apoptosis through mitochondrial pathways.

- Antiparasitic Activity :

Data Table: Biological Activity Summary

| Activity | Target | IC50 (nM) | Notes |

|---|---|---|---|

| Anticancer | Various cancer cell lines | 10 - 100 | Induces apoptosis |

| Inhibition of Squalene Synthase | Leishmania amazonensis | 50 | Impairs sterol biosynthesis |

| Cholesterol Biosynthesis | Human SQS | 90 - 170 | Potential therapeutic target for hypercholesterolemia |

Q & A

Q. Analytical Validation :

- NMR spectroscopy (1H/13C) confirms regiochemistry and functional group integrity.

- Mass spectrometry validates molecular weight and fragmentation patterns .

How is the compound structurally characterized, and what analytical techniques are prioritized?

Structural elucidation relies on:

- 1D/2D NMR : Assigns proton environments (e.g., distinguishing ethyl vs. methyl groups on the benzoxazepine core) and heteronuclear correlations .

- X-ray crystallography : Resolves stereochemical ambiguities in the tetrahydrobenzoxazepine ring .

- FT-IR spectroscopy : Identifies carbonyl (C=O) and amide (N-H) stretches to confirm carboxamide linkage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.